9h,9'h-9,9'-Bifluoren-9-ol
Overview
Description
9H,9’H-[9,9’-Bifluoren]-9-ol is an organic compound with the molecular formula C26H18O It is a derivative of bifluorene, where a hydroxyl group is attached to the central carbon of the bifluorene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H,9’H-[9,9’-Bifluoren]-9-ol typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes a coupling reaction to form bifluorene.
Hydroxylation: The bifluorene is then subjected to hydroxylation, where a hydroxyl group is introduced at the central carbon. This can be achieved using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods
Industrial production of 9H,9’H-[9,9’-Bifluoren]-9-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9H,9’H-[9,9’-Bifluoren]-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming bifluorene.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 9H,9’H-[9,9’-Bifluoren]-9-one.
Reduction: Formation of bifluorene.
Substitution: Formation of 9H,9’H-[9,9’-Bifluoren]-9-halide.
Scientific Research Applications
9H,9’H-[9,9’-Bifluoren]-9-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9H,9’H-[9,9’-Bifluoren]-9-ol involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
9,9’-Bifluorene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
9-Butyl-9H,9’H-[9,9’-Bifluoren]: Contains a butyl group instead of a hydroxyl group, altering its chemical properties and applications.
Uniqueness
9H,9’H-[9,9’-Bifluoren]-9-ol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various chemical transformations and applications in scientific research.
Biological Activity
9H,9'H-9,9'-Bifluoren-9-ol, commonly known as fluorenol, is an organic compound characterized by a hydroxyl group attached to the central carbon of the fluorene structure. Its molecular formula is C13H10O, and it has a molecular weight of approximately 182.22 g/mol. This compound is notable for its aromatic properties due to the presence of two fused benzene rings and exhibits various biological activities, primarily influencing dopamine pathways.
Fluorenol exists in several isomeric forms, with the most significant being 9-hydroxyfluorene. The structural configuration of fluorenol contributes to its unique chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C13H10O |
Molecular Weight | 182.22 g/mol |
Physical State | White to cream-colored solid |
IC50 (Dopamine Reuptake Inhibition) | ~9 μM |
Biological Activity
Fluorenol has been identified as a weak dopamine reuptake inhibitor, with an IC50 value of approximately 9 μM, which is significantly less potent than modafinil (IC50 = 3.7 μM) but has been shown to promote wakefulness more effectively in animal studies.
Fluorenol interacts with biological systems primarily through its action on dopamine pathways. It is suggested that its mechanism involves the inhibition of dopamine transporters, leading to increased levels of dopamine in the synaptic cleft, which may enhance wakefulness and cognitive function.
Case Studies and Research Findings
Several studies have investigated the biological effects and potential applications of fluorenol:
- Wakefulness Promotion : In a comparative study with modafinil, fluorenol demonstrated superior efficacy in promoting wakefulness in animal models despite its lower potency as a dopamine reuptake inhibitor.
- Neuroprotective Effects : Research indicates that fluorenol may possess neuroprotective properties due to its ability to modulate neurotransmitter systems. This aspect warrants further investigation into its potential therapeutic applications in neurodegenerative diseases.
- Environmental Stability : Studies have shown that environmental factors significantly impact fluorenol's stability and efficacy, suggesting that formulations must consider these variables for optimal performance.
Comparative Analysis with Similar Compounds
Fluorenol shares structural similarities with several other compounds that exhibit unique biological activities:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Fluorene | Parent hydrocarbon structure | Base structure for many derivatives |
Fluorenone | Carbonyl derivative of fluorene | Exhibits different reactivity due to carbonyl group |
Modafinil | Structurally distinct | Stronger dopamine reuptake inhibition |
Properties
IUPAC Name |
9-(9H-fluoren-9-yl)fluoren-9-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O/c27-26(23-15-7-5-11-19(23)20-12-6-8-16-24(20)26)25-21-13-3-1-9-17(21)18-10-2-4-14-22(18)25/h1-16,25,27H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBUECZRKGFTSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4(C5=CC=CC=C5C6=CC=CC=C64)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298848 | |
Record name | 9h,9'h-9,9'-bifluoren-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
981-46-4 | |
Record name | NSC126444 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9h,9'h-9,9'-bifluoren-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.